- Preparation of phenyldihydrooxazolopyridine derivatives and analogs for use as S1P modulators, World Intellectual Property Organization, , ,
Cas no 934331-04-1 (2-(4-Bromophenyl)oxazolo4,5-cpyridine)

2-(4-Bromophenyl)oxazolo4,5-cpyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-bromophenyl)-Oxazolo[4,5-c]pyridine
- 2-(4-BROMOPHENYL)OXAZOLO[4,5-C]PYRIDINE
- FHOAGYMBRQDLBL-UHFFFAOYSA-N
- SY039003
- 2-(4-Bromo-phenyl)-oxazolo[4,5-c]pyridine
- 2-(4-bromophenyl)[1,3]oxazolo[4,5-c]pyridine
- 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine (ACI)
- CS-0313788
- 934331-04-1
- AKOS025126658
- MFCD22573880
- DA-28254
- CS-12168
- SCHEMBL321652
- 2-(4-bromophenyl)-[1,3]oxazolo[4,5-c]pyridine
- 2-(4-Bromophenyl)oxazolo4,5-cpyridine
-
- MDL: MFCD22573880
- Inchi: 1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H
- InChI Key: FHOAGYMBRQDLBL-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C2OC3C(=CN=CC=3)N=2)=CC=1
Computed Properties
- Exact Mass: 273.97418g/mol
- Monoisotopic Mass: 273.97418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9
- XLogP3: 3.2
2-(4-Bromophenyl)oxazolo4,5-cpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB334742-250 mg |
2-(4-Bromophenyl)oxazolo[4,5-c]pyridine, 95%; . |
934331-04-1 | 95% | 250 mg |
€220.80 | 2023-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y05865-5g |
2-(4-Bromophenyl)oxazolo[4,5-c]pyridine |
934331-04-1 | 95% | 5g |
¥10069.0 | 2024-07-18 | |
Apollo Scientific | OR471513-5g |
2-(4-Bromophenyl)oxazolo[4,5-c]pyridine |
934331-04-1 | 5g |
£1106.00 | 2023-09-02 | ||
TRC | B626555-50mg |
2-(4-Bromophenyl)oxazolo[4,5-c]pyridine |
934331-04-1 | 50mg |
$ 70.00 | 2022-06-07 | ||
abcr | AB334742-1g |
2-(4-Bromophenyl)oxazolo[4,5-c]pyridine, 95%; . |
934331-04-1 | 95% | 1g |
€439.20 | 2024-06-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384458-1g |
2-(4-Bromophenyl)oxazolo[4,5-c]pyridine |
934331-04-1 | 95% | 1g |
¥2293.00 | 2024-04-24 | |
abcr | AB334742-5g |
2-(4-Bromophenyl)oxazolo[4,5-c]pyridine, 95%; . |
934331-04-1 | 95% | 5g |
€1289.40 | 2024-06-12 | |
Aaron | AR00IIB4-250mg |
2-(4-Bromophenyl)oxazolo[4,5-c]pyridine |
934331-04-1 | 95% | 250mg |
$121.00 | 2025-02-10 | |
Aaron | AR00IIB4-5g |
2-(4-Bromophenyl)oxazolo[4,5-c]pyridine |
934331-04-1 | 95% | 5g |
$968.00 | 2025-02-10 | |
1PlusChem | 1P00II2S-5g |
2-(4-Bromophenyl)oxazolo[4,5-c]pyridine |
934331-04-1 | ≥95% | 5g |
$1008.00 | 2024-04-20 |
2-(4-Bromophenyl)oxazolo4,5-cpyridine Production Method
Production Method 1
1.2 rt; 64 h, rt
Production Method 2
- Preparation of 4-carboxypyrazoles as antivirals for treatment of hepatitis C virus (HCV) infection, World Intellectual Property Organization, , ,
2-(4-Bromophenyl)oxazolo4,5-cpyridine Raw materials
2-(4-Bromophenyl)oxazolo4,5-cpyridine Preparation Products
2-(4-Bromophenyl)oxazolo4,5-cpyridine Related Literature
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
Additional information on 2-(4-Bromophenyl)oxazolo4,5-cpyridine
Compound CAS No. 934331-04-1: 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine
The compound with CAS No. 934331-04-1, commonly referred to as 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a bromophenyl group with an oxazolo[4,5-c]pyridine moiety. The oxazolo[4,5-c]pyridine framework is a heterocyclic aromatic system that exhibits interesting electronic properties, making it a valuable component in various chemical and biological applications.
Recent studies have highlighted the potential of 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine in the development of advanced materials, particularly in the realm of optoelectronics. Researchers have explored its role as a building block for constructing functional materials with tailored electronic properties. For instance, the incorporation of this compound into polymer blends has shown promise in enhancing the conductivity and stability of organic semiconductors. This advancement is particularly relevant in the context of modern electronics, where there is a growing demand for lightweight, flexible, and energy-efficient devices.
The synthesis of 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine involves a multi-step process that typically begins with the preparation of the oxazolo[4,5-c]pyridine core. This is achieved through a combination of nucleophilic aromatic substitution and cyclization reactions. The introduction of the bromophenyl group at the 2-position is a critical step that ensures the compound's stability and reactivity. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield rates.
In terms of applications, 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine has been extensively studied for its potential in drug discovery. Its unique structure allows for interactions with various biological targets, making it a promising candidate for therapeutic agents. For example, studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases. While further research is needed to establish its efficacy and safety profile, these findings underscore its potential as a lead compound in drug development.
Another area where 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine has shown promise is in chemical sensing. The compound's ability to undergo reversible redox reactions makes it an ideal candidate for designing sensors capable of detecting specific analytes in complex environments. Recent experiments have demonstrated its utility in detecting trace amounts of heavy metal ions in aqueous solutions, which has significant implications for environmental monitoring and water quality assessment.
From an environmental standpoint, the synthesis and application of 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine are being scrutinized to ensure sustainability. Researchers are exploring green chemistry approaches to minimize waste generation and reduce energy consumption during its production. For instance, solvent-free reaction conditions and biodegradable catalysts are being investigated as viable alternatives to traditional methods.
In conclusion, 2-(4-Bromophenyl)oxazolo[4,5-c]pyridine (CAS No. 934331-04-1) represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structure and electronic properties make it an invaluable tool for advancing materials science and drug discovery efforts. As research continues to uncover new insights into its potential uses and optimizations, this compound is poised to play a pivotal role in shaping future technological advancements.
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